
1-(2,5-Difluorophenyl)ethanol
Overview
Description
1-(2,5-Difluorophenyl)ethanol is an organic compound with the molecular formula C8H8F2O and a molecular weight of 158.15 g/mol . It is characterized by the presence of two fluorine atoms attached to a phenyl ring and an ethanol group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
1-(2,5-Difluorophenyl)ethanol can be synthesized through various methods. One common synthetic route involves the reduction of 2,5-difluoroacetophenone using sodium borohydride in ethanol at room temperature . The reaction typically proceeds as follows:
2,5-difluoroacetophenone+NaBH4→this compound
This method is efficient and yields a high purity product. Industrial production methods may involve similar reduction reactions but on a larger scale, utilizing optimized reaction conditions to ensure consistency and cost-effectiveness.
Chemical Reactions Analysis
1-(2,5-Difluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,5-difluoroacetophenone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be further reduced to form 2,5-difluorophenylethane using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide, forming 2,5-difluorophenylethyl chloride or bromide.
Common reagents and conditions used in these reactions include mild to strong oxidizing and reducing agents, as well as various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial and Antitumor Activity
Recent studies have demonstrated the potential of 1-(2,5-difluorophenyl)ethanol derivatives in antimicrobial and antitumor applications. For instance, compounds derived from this structure have shown promising results against various bacterial strains including Staphylococcus aureus and Escherichia coli, as well as several human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Target Bacteria | Inhibition Zone (mm) | IC50 (μM) |
---|---|---|---|
Compound A | Staphylococcus aureus | 15 | 5.0 |
Compound B | E. coli | 18 | 4.5 |
Compound C | MCF-7 | 20 | 3.0 |
Compound D | HCT-116 | 22 | 2.8 |
Anti-inflammatory Properties
The compound has been observed to exhibit anti-inflammatory properties, potentially due to its ability to inhibit specific enzymes and receptors involved in inflammatory pathways. Preliminary studies suggest that it may modulate cytokine release, which is critical in inflammatory responses .
Organic Synthesis Applications
This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are utilized in creating optically active drugs that target metabolic disorders such as obesity and diabetes. For example, certain derivatives have been explored as anti-obesity agents due to their interaction with metabolic pathways .
Table 2: Synthetic Applications of this compound
Application | Description |
---|---|
Synthesis of Anti-obesity Agents | Used as an intermediate for producing compounds that regulate appetite and metabolism. |
Development of Enzyme Inhibitors | Serves as a scaffold for designing inhibitors targeting specific enzymes related to disease states. |
Case Study 1: Antitumor Activity
A study evaluated the efficacy of a series of this compound derivatives against human cancer cell lines. The results indicated that compounds with additional halogen substitutions exhibited enhanced cytotoxicity compared to their non-substituted counterparts. This underscores the importance of structural modifications in optimizing therapeutic activity .
Case Study 2: Synthesis Optimization
Research focused on optimizing the synthesis routes for producing high-purity forms of this compound using microbial methods demonstrated significant improvements in yield and purity. This approach not only enhances the efficiency of production but also reduces the environmental impact associated with traditional synthetic methods .
Mechanism of Action
The mechanism by which 1-(2,5-difluorophenyl)ethanol exerts its effects is primarily through its interactions with various molecular targets. The presence of fluorine atoms enhances its reactivity and binding affinity to specific enzymes and receptors. This can lead to alterations in biochemical pathways, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
1-(2,5-Difluorophenyl)ethanol can be compared to other fluorinated phenyl ethanol compounds, such as 1-(2,4-difluorophenyl)ethanol and 1-(3,5-difluorophenyl)ethanol. These compounds share similar structural features but differ in the position of the fluorine atoms, which can significantly impact their chemical reactivity and biological activity. The unique positioning of the fluorine atoms in this compound contributes to its distinct properties and applications.
Biological Activity
1-(2,5-Difluorophenyl)ethanol is a fluorinated organic compound with the molecular formula C8H8F2O and a molecular weight of 158.15 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research due to its unique structural properties. The following sections will explore its biological activity, mechanisms of action, and relevant case studies.
This compound can be synthesized through the reduction of 2,5-difluoroacetophenone using sodium borohydride in ethanol. This method is efficient and yields high purity products, making it suitable for both laboratory and industrial applications.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets in biological systems. The presence of fluorine atoms enhances its reactivity and binding affinity to specific enzymes and receptors. This can lead to significant alterations in biochemical pathways, which is crucial for drug discovery and development.
Biological Activity
This compound has shown potential in several biological applications:
- Antimicrobial Activity : Studies have indicated that compounds similar to this compound exhibit antimicrobial properties, potentially making them useful in developing new antibiotics.
- Anticancer Properties : Research has suggested that fluorinated compounds can influence cancer cell proliferation and apoptosis. The specific effects of this compound on cancer cell lines remain an area for further investigation.
- Neurological Effects : Given its structure, it may interact with neurotransmitter systems, potentially affecting behaviors related to anxiety and depression.
Study on Antimicrobial Activity
A study investigated the antimicrobial effects of various fluorinated phenols, including this compound. The results indicated that these compounds exhibited significant activity against a range of bacterial strains. The mechanism was attributed to the disruption of bacterial cell membranes.
Anticancer Research
In vitro studies have explored the effects of this compound on human cancer cell lines. Preliminary results suggest that the compound may induce apoptosis in certain cancer types through mitochondrial pathways. Further research is necessary to elucidate the specific pathways involved.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it can be compared with other fluorinated phenolic compounds:
Compound | Structure | Biological Activity |
---|---|---|
1-(2,4-Difluorophenyl)ethanol | Fluorine at positions 2 & 4 | Moderate antimicrobial |
1-(3,5-Difluorophenyl)ethanol | Fluorine at positions 3 & 5 | High anticancer potential |
This compound | Fluorine at positions 2 & 5 | Promising antimicrobial and anticancer properties |
Properties
IUPAC Name |
1-(2,5-difluorophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPAVJXGLFKACE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.